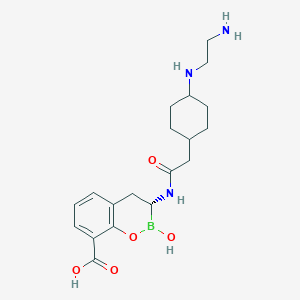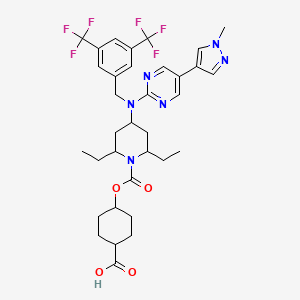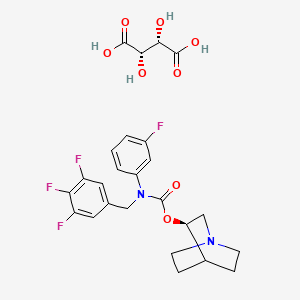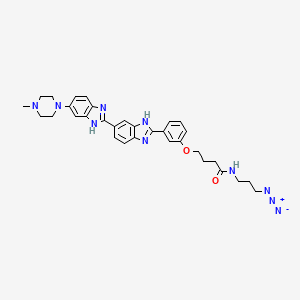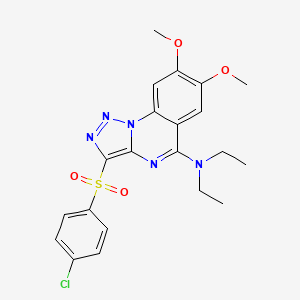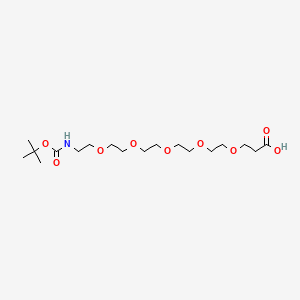
t-Boc-N-amido-PEG5-acid
説明
T-Boc-N-amido-PEG5-acid is a PEG derivative containing a terminal carboxylic acid and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG5-acid is C18H35NO9 . The InChI is InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) . The canonical SMILES is CC©©OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG5-acid is 409.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 20 . The topological polar surface area is 122 Ų .科学的研究の応用
Synthesis and Material Science
Novel Branched Polyethylene Glycol Synthesis : A novel branched polyethylene glycol, which includes t-Boc-protected amido groups, has been synthesized. This development is significant in the context of material science for its potential applications in polymer chemistry (Li Ke-liang, 2007).
PEGylation of Bioreducible Polymers : The process of PEGylation, which involves the modification of bioreducible polymers using PEG chains, has been enhanced using mono-tert-butoxycarbonyl (Boc) PEG diamine. This research is particularly relevant in the context of non-viral gene delivery systems (C. Lin & J. Engbersen, 2011).
Chemistry and Bioconjugation
Allylation of N-tert-Butyloxycarbonylamido Sulfones : The use of t-Boc-a-amido sulfones in allylation reactions has been demonstrated, showcasing efficient yields. This process is crucial for the synthesis of multifunctional compounds, which are valuable in the development of natural products and bioactive compounds (D. Ghosh et al., 2014).
Transglutaminase-Mediated PEGylation of Proteins : The use of monodisperse Boc-PEG-NH(2) for protein conjugation through microbial transglutaminase has been explored. This method facilitates the identification of PEGylation sites on proteins, which is essential in drug development (A. Mero et al., 2009).
Biomedical Applications
PEGylated Amphiphilic Conetwork Gels : The synthesis of PEG-based amphiphilic conetwork gels for biomedical applications, such as drug release and tissue engineering, has been reported. These gels exhibit controlled degradation and release behavior, making them suitable for medical use (Bhingaradiya Nutan et al., 2017).
Functionalization of Dendrimers for Drug Delivery : The functionalization of poly(amido)-based dendrons with PEG chains using copper-free strain-promoted alkyne azide cycloaddition (SPAAC) has been developed. This method is significant for creating copper-free products for biological applications (C. Ornelas et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYBVZICXVYKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG5-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)

